2-Chloro-4-(phenylthio)pyrimidine
Overview
Description
2-Chloro-4-(phenylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids. This compound features a chlorine atom at the second position and a phenylthio group at the fourth position of the pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
2-Chloro-4-(phenylthio)pyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural and synthetic biologically active substances . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
The mode of action of this compound involves nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
Pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Protein kinases (PKs) are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/ or threonine residues in protein substrates .
Pharmacokinetics
The molecular weight of this compound is 22269 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Pyrimidine derivatives are known to have a wide range of pharmacological effects, including anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(phenylthio)pyrimidine typically involves the reaction of 2-chloropyrimidine with thiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the thiophenol attacks the chlorinated pyrimidine to form the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(phenylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the phenylthio group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride, potassium carbonate) and solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified phenylthio derivatives.
Scientific Research Applications
2-Chloro-4-(phenylthio)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-4-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a phenylthio group.
2,4-Dichloropyrimidine: Contains two chlorine atoms and lacks the phenylthio group.
4-Chloro-2-(phenylthio)pyrimidine: Similar but with the chlorine and phenylthio groups at different positions.
Uniqueness: 2-Chloro-4-(phenylthio)pyrimidine is unique due to the presence of both a chlorine atom and a phenylthio group, which confer distinct reactivity and biological properties. The phenylthio group enhances lipophilicity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-4-phenylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNKMHHAGXQADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621325 | |
Record name | 2-Chloro-4-(phenylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191729-21-2 | |
Record name | 2-Chloro-4-(phenylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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